molecular formula C18H19N3O3 B10872149 1-{3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-YL]piperidino}-2-butyn-1-one

1-{3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-YL]piperidino}-2-butyn-1-one

Cat. No.: B10872149
M. Wt: 325.4 g/mol
InChI Key: YEHZMNKKTWYELE-UHFFFAOYSA-N
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Description

1-{3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-YL]piperidino}-2-butyn-1-one is a synthetic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1-{3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-YL]piperidino}-2-butyn-1-one typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the phenoxymethyl group:

    Formation of the piperidine ring: The piperidine ring can be introduced via a cyclization reaction involving an appropriate amine precursor.

    Attachment of the butynone group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-{3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-YL]piperidino}-2-butyn-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the oxadiazole ring, the piperidine ring, or the butynone group.

Scientific Research Applications

1-{3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-YL]piperidino}-2-butyn-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials. Its ability to form stable complexes with metals and other compounds is particularly valuable in this field.

    Biological Research: The compound is used in biological research to study its effects on cellular processes and pathways. It can serve as a tool for investigating the mechanisms of action of various biological targets.

Mechanism of Action

The mechanism of action of 1-{3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-YL]piperidino}-2-butyn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but they generally involve inhibition or activation of key enzymes or signaling pathways.

Comparison with Similar Compounds

1-{3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-YL]piperidino}-2-butyn-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

1-[3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]but-2-yn-1-one

InChI

InChI=1S/C18H19N3O3/c1-2-7-17(22)21-11-6-8-14(12-21)18-19-16(24-20-18)13-23-15-9-4-3-5-10-15/h3-5,9-10,14H,6,8,11-13H2,1H3

InChI Key

YEHZMNKKTWYELE-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N1CCCC(C1)C2=NOC(=N2)COC3=CC=CC=C3

Origin of Product

United States

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